molecular formula C10H4Cl2O8S2-2 B12348614 3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate

3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate

Cat. No.: B12348614
M. Wt: 387.2 g/mol
InChI Key: MUVMOZAAOKBDPR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate is a chemical compound known for its unique structural properties and diverse applications in various fields. It is characterized by the presence of two chlorine atoms, two hydroxyl groups, and two sulfonate groups attached to a naphthalene ring. This compound is often used in scientific research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate typically involves the chlorination of 4,5-dihydroxynaphthalene-2,7-disulfonic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3 and 6 positions of the naphthalene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and sulfonate groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The chlorine atoms may also participate in halogen bonding, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate is unique due to the presence of both chlorine and hydroxyl groups on the naphthalene ring, which imparts distinct reactivity and makes it suitable for specific applications in research and industry .

Properties

Molecular Formula

C10H4Cl2O8S2-2

Molecular Weight

387.2 g/mol

IUPAC Name

3,6-dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C10H6Cl2O8S2/c11-7-4(21(15,16)17)1-3-2-5(22(18,19)20)8(12)10(14)6(3)9(7)13/h1-2,13-14H,(H,15,16,17)(H,18,19,20)/p-2

InChI Key

MUVMOZAAOKBDPR-UHFFFAOYSA-L

Canonical SMILES

C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)[O-])Cl)O)O)Cl)S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.